4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide
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Overview
Description
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base such as pyridine to absorb the generated HCl . Another method involves the use of microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts .
Industrial Production Methods
Industrial production methods for sulfonamides often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which can then react with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines .
Scientific Research Applications
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria . This inhibition occurs through the competitive binding of the sulfonamide to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into the folic acid pathway .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cyclopropoxy and isopropoxy groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N2O4S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-propan-2-yloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-10-5-9(17-8-3-4-8)6-11(13-10)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
OJZFCBXQZXXHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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